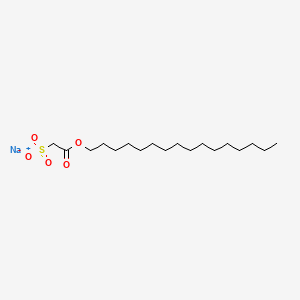

Acetic acid, sulfo-, 1-hexadecyl ester, sodium salt

Description

Acetic acid, sulfo-, 1-hexadecyl ester, sodium salt (CAS 29462-74-6) is an anionic surfactant with a sulfonated acetic acid backbone esterified to a hexadecyl (C16) chain and neutralized with sodium. Its molecular formula is C₁₈H₃₅NaO₅S, and molecular weight is 394.52 g/mol . The compound combines a hydrophobic alkyl chain with a hydrophilic sulfonate group, making it effective in reducing surface tension and stabilizing emulsions.

Properties

CAS No. |

29462-74-6 |

|---|---|

Molecular Formula |

C18H35NaO5S |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

sodium;2-hexadecoxy-2-oxoethanesulfonate |

InChI |

InChI=1S/C18H36O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18(19)17-24(20,21)22;/h2-17H2,1H3,(H,20,21,22);/q;+1/p-1 |

InChI Key |

YSDHJRVISXLHKX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Esterification Approach

The primary method for preparing acetic acid, sulfo-, 1-hexadecyl ester, sodium salt involves the esterification of a sulfonated carboxylic acid with a long-chain alcohol (1-hexadecanol). This process typically follows a dehydration-condensation reaction mechanism catalyzed by an acid catalyst.

-

$$

\text{R-COOH} + \text{R'-OH} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{R-COOR'} + H_2O

$$where R-COOH is the sulfonated acetic acid and R'-OH is 1-hexadecanol.

Acid Catalysis and Catalyst Removal

The esterification is commonly catalyzed by an involatile acid catalyst such as concentrated sulfuric acid. The catalyst promotes the dehydration step, facilitating ester bond formation. After completion, the residual acid catalyst is removed by neutralization with a weak base, typically sodium bicarbonate or sodium hydroxide, to form the sodium salt and prevent catalyst contamination in the final product.

Environmentally Friendly Industrial Process

A patented process (US8669375B2) outlines an industrially efficient and environmentally friendly method for producing ester compounds, including sulfonated esters like this compound. Key features include:

- Use of an involatile acid catalyst to minimize losses and facilitate catalyst recovery.

- Direct neutralization of residual acid catalyst by a weak base to form a removable salt.

- Avoidance of multiple extraction and washing steps, reducing water consumption and waste generation.

Reaction Conditions

- Temperature: Typically reflux conditions around 80–120 °C to drive the esterification.

- Molar Ratios: Equimolar or slight excess of alcohol to acid to maximize ester yield.

- Catalyst Loading: Small amounts of strong acid catalyst (e.g., 1–5% w/w relative to reactants).

- Reaction Time: Several hours (3–6 hours) to ensure complete conversion.

Comparative Analysis of Preparation Methods

| Parameter | Traditional Method | Patented Industrial Method (US8669375B2) |

|---|---|---|

| Catalyst | Concentrated sulfuric acid | Involatile acid catalyst |

| Catalyst Removal | Multiple water washes and neutralization steps | Neutralization with weak base forming removable salt |

| Environmental Impact | High water usage and wastewater generation | Reduced water usage and waste |

| Process Complexity | Multi-step extraction and purification | Simplified single-step neutralization |

| Reaction Efficiency | Moderate, risk of catalyst loss | High, catalyst retained and easily removed |

| Scalability | Limited by waste treatment demands | Suitable for industrial scale |

In-Depth Research Findings

- The esterification of sulfonated acetic acid derivatives with long-chain alcohols is well-documented as an effective route to produce surfactant-like compounds with amphiphilic properties.

- The use of involatile acid catalysts improves reaction control and product purity by minimizing catalyst loss and facilitating post-reaction processing.

- Neutralization with weak bases such as sodium bicarbonate converts residual acid catalyst into sodium salts that are easily separated, enhancing environmental compliance and lowering production costs.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the formation of the ester bond and the presence of the sulfonate and sodium salt functionalities in the final product.

Data Table: Summary of Key Preparation Parameters

| Step | Description | Typical Conditions/Values |

|---|---|---|

| Reactants | Sulfonated acetic acid, 1-hexadecanol | Molar ratio ~1:1 to 1:1.2 |

| Catalyst | Concentrated sulfuric acid or involatile acid catalyst | 1–5% w/w |

| Reaction Temperature | Reflux | 80–120 °C |

| Reaction Time | Duration | 3–6 hours |

| Catalyst Removal | Neutralization with weak base | Sodium bicarbonate or sodium hydroxide |

| Product Isolation | Salt formation and separation | Filtration, washing |

| Purity | Analytical confirmation | >95% by NMR/IR spectroscopy |

Scientific Research Applications

Chemistry

- Surfactant in Emulsion Polymerization : Sodium 1-hexadecyl sulfonatoacetate acts as an effective surfactant, reducing surface tension and stabilizing emulsions during polymerization processes. This property is crucial for the production of various polymeric materials.

- Dispersing Agent : It is utilized as a dispersing agent in chemical reactions, enhancing the solubility and distribution of hydrophobic compounds in aqueous solutions.

Biology

- Cell Membrane Studies : The compound mimics biological surfactants, making it valuable in studies related to cell membranes and micelle formation. Its ability to form micelles aids in understanding membrane dynamics and interactions.

- Drug Delivery Systems : Research indicates potential applications in drug delivery systems, particularly for micelle-based carriers that enhance the solubility and bioavailability of poorly soluble drugs.

Medicine

- Formulation of Therapeutics : The compound is being investigated for its role in formulating therapeutic agents that require efficient drug delivery mechanisms. Its surfactant properties facilitate the encapsulation and release of active pharmaceutical ingredients.

Industry

- Detergents and Emulsifiers : Sodium 1-hexadecyl sulfonatoacetate is used in the formulation of detergents and emulsifiers due to its ability to reduce surface tension and stabilize mixtures.

- Wetting Agents : In various industrial processes, it serves as a wetting agent that improves the spreadability of liquids on surfaces, enhancing cleaning and application efficiency.

Case Study 1: Drug Delivery Systems

Research has demonstrated that sodium 1-hexadecyl sulfonatoacetate can enhance the bioavailability of poorly soluble drugs when used as part of a micelle-based delivery system. In vitro studies showed improved drug solubilization and release profiles compared to conventional formulations.

Case Study 2: Emulsion Polymerization

In industrial applications, sodium 1-hexadecyl sulfonatoacetate has been successfully employed as a surfactant in emulsion polymerization processes. Studies indicated that its presence significantly improved polymer yield and stability compared to systems without surfactants.

Mechanism of Action

The primary mechanism of action of sodium 1-hexadecyl sulfonatoacetate is its ability to reduce surface tension and form micelles in aqueous solutions. This property allows it to solubilize hydrophobic compounds and enhance the dispersion of particles in a solution. The molecular targets include hydrophobic surfaces and interfaces, where the compound aligns itself to reduce surface energy .

Comparison with Similar Compounds

C8 (Octyl) Analog

C12 (Dodecyl) Analog

- Compound : Sodium lauryl sulfoacetate (CAS 1847-58-1).

- Formula : C₁₄H₂₈NaO₅S.

- Molecular Weight : 330.41 g/mol.

- Applications: Widely used in cosmetics (e.g., shampoos) due to mildness and foaming capacity.

C14 (Tetradecyl) Analog

- Compound : Acetic acid, sulfo-, 1-tetradecyl ester, sodium salt (CAS 29462-73-5).

- Formula : C₁₆H₃₁NaO₅S.

- Molecular Weight : 358.47 g/mol.

- Properties: Intermediate solubility and surface activity between C12 and C16 analogs. Limited commercial data, but structurally similar to the C16 compound .

C16 (Hexadecyl) Compound

- Properties: Long alkyl chain enhances hydrophobicity, improving emulsification in lipid-rich systems. However, reduced solubility limits use in aqueous formulations compared to C12. Regulatory status on NDSL necessitates pre-market notification .

Counterion Variations

Sodium vs. Ammonium Salts

- Advantages: Higher solubility in polar solvents due to ammonium’s lower charge density. Applications: Preferred in agrochemicals and industrial cleaners where compatibility with non-aqueous systems is critical .

- Sodium Salts : Better thermal stability and lower odor, making them suitable for personal care products .

Functional Group Comparisons

Sulfonated Acetate Esters vs. Sulfate Esters

- Properties: More hydrolytically stable but harsher on skin. Higher critical micelle concentration (CMC) than sulfonated analogs .

- Sulfonated Acetates : Enhanced biodegradability and milder toxicity profiles, favored in eco-friendly formulations .

Data Tables

Table 1: Structural and Regulatory Comparison of Sulfonated Acetate Esters

Biological Activity

Acetic acid, sulfo-, 1-hexadecyl ester, sodium salt (CAS No. 29462-74-6) is a surfactant and emulsifier used in various applications, particularly in the fields of biochemistry and pharmaceuticals. This compound is characterized by its unique structure, which combines both hydrophilic and hydrophobic properties, making it suitable for a variety of biological interactions.

The molecular formula of this compound is . It is a sodium salt derived from the esterification of hexadecanol with sulfoacetic acid. Its amphiphilic nature allows it to interact with both aqueous and lipid environments.

| Property | Value |

|---|---|

| Molecular Weight | 396.54 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (7) |

| Appearance | White to off-white powder |

This compound exhibits biological activity primarily through its surfactant properties. It can alter cell membrane permeability and facilitate the transport of other molecules across membranes. This property is particularly useful in drug delivery systems.

Case Studies and Research Findings

- Cell Membrane Interaction : Research has shown that this compound can enhance the permeability of cell membranes in vitro. A study demonstrated that when applied to human epithelial cells, it increased the uptake of fluorescently labeled dextran by approximately 50%, indicating enhanced membrane permeability .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 0.1% (w/v), suggesting its potential as a preservative or antimicrobial agent in pharmaceutical formulations .

- Drug Delivery Systems : In a formulation study, this compound was used as an emulsifier for encapsulating hydrophobic drugs. The release profile showed a sustained release over 48 hours, highlighting its effectiveness in controlled drug delivery applications .

Table 2: Summary of Biological Activities

Safety and Toxicology

While this compound has shown promising biological activities, safety assessments are crucial for its application in pharmaceuticals. Toxicological studies indicate that at low concentrations, it exhibits minimal toxicity; however, higher concentrations may lead to irritation or adverse reactions .

Toxicity Studies Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing acetic acid, sulfo-, 1-hexadecyl ester, sodium salt, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via esterification of sulfoacetic acid with 1-hexadecanol, followed by neutralization with sodium hydroxide. Key parameters include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid enhances esterification efficiency .

- Temperature control : Maintain 80–100°C to avoid thermal degradation of the sulfonic acid group.

- Solvent choice : Polar aprotic solvents (e.g., dimethylformamide) improve miscibility of reactants .

- Purification : Use recrystallization from ethanol/water mixtures to isolate the sodium salt .

Q. How can the solubility and pH-dependent behavior of this compound be systematically characterized?

- Methodological Answer :

- Solubility profiling : Test in solvents (water, ethanol, hexane) at 25°C using gravimetric analysis. The compound is highly soluble in polar solvents due to its ionic sulfonate group .

- pH determination : Dissolve in distilled water and measure pH with a calibrated meter. Expected near-neutral pH (6.5–7.5) due to the strong acid (sulfoacetic acid) and strong base (NaOH) parentage .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- FT-IR : Identify ester carbonyl (C=O, ~1740 cm⁻¹) and sulfonate (S=O, ~1180–1050 cm⁻¹) stretches .

- ¹H/¹³C NMR : Hexadecyl chain protons (δ 0.8–1.5 ppm), ester carbonyl carbon (δ 170–175 ppm), and sulfonate sulfur environment (δ 40–50 ppm for SO₃⁻) .

- Mass spectrometry (HRMS) : Confirm molecular ion [C₁₈H₃₅NaO₅S⁺] with m/z 358.47 .

Advanced Research Questions

Q. How does this compound behave as a surfactant, and what methods determine its critical micelle concentration (CMC)?

- Methodological Answer :

- Surface tension measurements : Use a tensiometer to plot surface tension vs. concentration; CMC is the inflection point .

- Conductivity assays : Monitor ionic conductivity changes to identify micelle formation .

- Dynamic light scattering (DLS) : Measure micelle size distribution in aqueous solutions .

Q. What are the thermodynamic stability profiles of this compound under varying temperatures and pH?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (expected >200°C due to stable sulfonate group) .

- pH stability studies : Incubate solutions at pH 2–12 for 24 hours; monitor degradation via HPLC .

Q. How can computational modeling predict interactions between this compound and biological membranes?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use software like GROMACS to model surfactant insertion into lipid bilayers .

- Docking studies : Analyze binding affinity with membrane proteins using AutoDock Vina .

Q. What analytical methods quantify trace impurities (e.g., unreacted 1-hexadecanol) in synthesized batches?

- Methodological Answer :

- HPLC with charged aerosol detection (CAD) : Separate impurities using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

- GC-MS : Detect volatile byproducts like unesterified sulfoacetic acid .

Q. How does environmental exposure to this compound impact aquatic ecosystems?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F to measure microbial degradation rates in freshwater .

- Toxicity testing : Perform Daphnia magna acute toxicity tests (EC₅₀ determination) .

Data Contradictions and Resolutions

- pH Behavior : While parent acid/base strength suggests neutrality, ester hydrolysis may release acidic/basic byproducts. Resolve via controlled hydrolysis studies and ion chromatography .

- CMC Variability : Discrepancies in reported CMC values may arise from ionic strength differences. Standardize assays using 0.1 M NaCl to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.